Comparative GABA Uptake Inhibition Potency: 5-Hydroxy vs. 4-Hydroxy Piperidine-3-carboxylate Scaffolds
The parent acid of methyl 5-hydroxypiperidine-3-carboxylate hydrochloride, (3RS,5SR)-5-hydroxypiperidine-3-carboxylic acid, exhibits significantly lower potency as an inhibitor of neuronal GABA uptake compared to the 4-hydroxy analog (3RS,4SR)-4-hydroxypiperidine-3-carboxylic acid and the unsubstituted lead compound nipecotic acid. The study reports that while nipecotic acid and the 4-hydroxy analog are effective GABA uptake inhibitors, the 5-hydroxy derivative is 'much weaker' [1]. This difference is not quantified with an IC50 value in the abstract but is presented as a qualitative, yet definitive, comparison.
| Evidence Dimension | Inhibition of neuronal (synaptosomal) GABA uptake in vitro |
|---|---|
| Target Compound Data | (3RS,5SR)-5-hydroxypiperidine-3-carboxylic acid: 'much weaker' inhibitor |
| Comparator Or Baseline | (RS)-nipecotic acid and (3RS,4SR)-4-hydroxypiperidine-3-carboxylic acid: described as effective inhibitors |
| Quantified Difference | Not quantified numerically; described as 'much weaker'. |
| Conditions | In vitro synaptosomal GABA uptake assay |
Why This Matters
This demonstrates that the 5-hydroxy substitution pattern is not functionally equivalent to the 4-hydroxy pattern in this biological context, making the compound a necessary reference standard or starting point for SAR studies where reduced GABAergic activity is desired.
- [1] Jacobsen, P., Larsen, J. J., & Krogsgaard-Larsen, P. (1982). Hydroxy- and amino-substituted piperidinecarboxylic acids as gamma-aminobutyric acid agonists and uptake inhibitors. Journal of Medicinal Chemistry, 25(4), 429-434. View Source
